molecular formula C11H14N2O3 B11613012 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B11613012
M. Wt: 222.24 g/mol
InChI Key: DNIMSDHVMRWPRK-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrano[4,3-b]pyridine core. The molecule is characterized by a 7,7-dimethyl group on the dihydropyran ring, an amino substituent at position 2, and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2)4-8-6(5-16-11)3-7(10(14)15)9(12)13-8/h3H,4-5H2,1-2H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIMSDHVMRWPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=C(C=C2CO1)C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-3-cyano-4,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrano[4,3-b]pyridine with suitable reagents can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of efficient catalysts, green solvents, and scalable reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a dihydropyridine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while substitution can introduce alkyl or acyl groups at the amino position.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-amino derivatives in combating various cancer types. For instance, compounds derived from this structure have shown promising results against breast cancer cell lines (MCF-7) through in vitro assays. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of this compound exhibit effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Explorations into the neuroprotective properties of pyrano derivatives indicate their potential in treating neurodegenerative diseases. The compound may act by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

Synthesis and Characterization

The synthesis of 2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyObjectiveFindings
Evaluate anticancer effects on MCF-7 cellsCompounds exhibited significant cytotoxicity with IC50 values indicating strong potential for drug development.
Assess antimicrobial activityDerivatives showed effective inhibition against pathogenic bacteria and fungi, suggesting a broad-spectrum antimicrobial potential.
Investigate neuroprotective propertiesThe compound demonstrated protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

2-Amino-7-isopropyl-5-oxo-5H-(1)benzopyrano(2,3-b)pyridine-3-carboxylic Acid (Amoxanox)

  • Key Differences: A benzopyrano-pyridine fusion replaces the pyrano-pyridine core. 7-Isopropyl group instead of 7,7-dimethyl.
  • Biological Relevance: Amoxanox and its metabolites exhibit anti-allergic and anti-inflammatory properties, with studies highlighting its degradation pathways and metabolic stability .

Ethyl 3-Amino-5-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

  • Key Differences: Thieno[3,2-e]pyridine fusion adds a sulfur atom, altering electronic properties. 5-(2-Furyl) substituent introduces π-π interaction capabilities. Ethyl ester at C3 instead of carboxylic acid, increasing lipophilicity.
  • Synthesis : Prepared via multicomponent reactions, indicating scalability for analogs .

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Key Differences: Chloro and cyano groups replace amino and carboxylic acid substituents. Higher lipophilicity (XLogP3 = 1.9) due to non-polar groups.
  • Properties : Molecular weight = 222.67; topological polar surface area (TPSA) = 45.9 Ų, suggesting moderate solubility .

4-(4-Fluorophenyl)-2-(piperidin-1-yl)-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine

  • Key Differences :
    • Fluorophenyl, piperidinyl, and tetrazolyl substituents enhance target binding.
    • Tetrazole acts as a carboxylic acid bioisostere, improving metabolic stability.

Physicochemical and Pharmacokinetic Comparison

Compound Name Substituents Molecular Weight XLogP3 TPSA (Ų) Biological Activity References
Target Compound 2-Amino, 3-carboxylic acid, 7,7-dimethyl ~265 (est.) ~0.5 ~90 Undocumented
Amoxanox 2-Amino, 3-carboxylic acid, 7-isopropyl, 5-oxo ~330 (est.) ~1.2 ~110 Anti-inflammatory
Ethyl Thieno-Fused Derivative 3-Amino, 2-ethyl ester, 5-(2-furyl), thieno-fused ~400 (est.) ~2.0 ~100 Undocumented
2-Chloro-3-carbonitrile Derivative 2-Chloro, 3-cyano, 7,7-dimethyl 222.67 1.9 45.9 Undocumented
FABP4 Inhibitor 4-(4-Fluorophenyl), 2-piperidinyl, 3-tetrazolyl ~450 (est.) ~3.5 ~85 IC50 = 0.42 µM (FABP4 binding)

Key Observations:

  • Lipophilicity : The target compound’s carboxylic acid group reduces XLogP3 (~0.5) compared to chloro-carbonitrile (1.9) or tetrazole-containing analogs (~3.5), favoring aqueous solubility.
  • Biological Interactions: Amoxanox’s 5-oxo group and the FABP4 inhibitor’s tetrazole highlight the importance of hydrogen-bonding groups for target engagement.
  • Synthetic Flexibility: Multicomponent reactions enable diversification at positions 2, 3, and 5, as seen in thieno-fused and furyl-substituted derivatives .

Biological Activity

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid (CAS: 2673369-03-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 222.24 g/mol
  • Purity : ≥95% .

Antiviral Activity

Research indicates that derivatives of pyrano[4,3-b]pyridine compounds exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : Compounds similar to 2-amino derivatives have shown promising activity against various viruses. A study highlighted that certain pyridine derivatives demonstrated effective inhibition of the replication cycle of the vesicular stomatitis virus (VSV) and Mayaro virus .
  • Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to inhibit viral enzymes, such as neuraminidase, which is crucial for viral replication and release from host cells .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties:

  • In Vitro Studies : Compounds with similar structures have been tested against various bacterial strains, showing varying degrees of effectiveness. For example, certain pyridine derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-amino derivatives has been explored extensively:

  • COX Inhibition : Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for some related compounds were reported as low as 0.04 μmol, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .

Case Studies

StudyFindings
Salem et al. (2021)Demonstrated antiviral activity against rotavirus and adenovirus with a reduction in viral titer by 60% and 53.3%, respectively .
Research on Pyridine DerivativesShowed promising antibacterial activity against both Gram-positive and Gram-negative bacteria with varying MIC values .
Inhibition StudiesReported IC50 values for COX inhibition at 0.04 μmol for certain compounds structurally related to 2-amino derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrano[4,3-b]pyridine derivatives:

  • Substituent Effects : Variations in substituents on the pyridine ring can significantly alter biological activity.
  • Hydrogen Bonding : The ability to form hydrogen bonds influences both solubility and interaction with biological targets.

Q & A

Basic: What synthetic routes are validated for synthesizing 2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid?

Answer:
A Vilsmeier-Haack reagent (POCl₃/DMF) followed by methylamine treatment is a validated method for synthesizing structurally related pyrano-pyridine carboxylic acids. This approach involves sequential cyclization and functionalization steps under controlled temperatures (5°C to 80°C) to achieve regioselectivity . For this compound, modifications may include substituting the styryl group with dimethyl substituents at the 7-position. Post-synthesis, HPLC (>95% purity) is recommended to confirm purity, as described for analogous pyridinecarboxylic acids .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Resolve proton environments (e.g., dimethyl groups at C7) and confirm pyrano-pyridine fusion.
  • HRMS : Validate molecular weight (C₁₁H₁₄N₂O₃; expected [M+H]⁺ = 223.1084).
  • FTIR : Identify carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
    Cross-referencing with computational data (e.g., PubChem InChI keys for analogs) ensures accuracy .

Advanced: How to optimize reaction yield for large-scale synthesis (>10 mmol)?

Answer:

ParameterOptimal ConditionReference
CatalystPOCl₃/DMF (1:1 molar ratio)
Temperature80°C for cyclization
SolventAnhydrous DCM or THF
WorkupNeutralization with NaHCO₃ post-reaction
Yield improvements (≥60%) require inert atmosphere handling and gradient purification (silica gel, ethyl acetate/hexane) .

Advanced: How to resolve contradictions in purity assessments (HPLC vs. H-NMR)?

Answer:
Discrepancies arise from:

  • Residual solvents (e.g., DMF) inflating HPLC purity. Use vacuum drying (40°C, 24 hrs) and ¹H NMR integration (δ 2.1–2.3 ppm for dimethyl groups) to quantify impurities .
  • Diastereomers : Chiral HPLC (Chiralpak AD-H column) separates enantiomers undetected by standard methods .

Basic: What protocols ensure compound stability during storage?

Answer:

ConditionRecommendationReference
Temperature-20°C in amber vials
HumidityDesiccator with silica gel
LightAvoid UV exposure
Stability assays (TGA/DSC) for analogs show decomposition >150°C, confirming room-temperature storage viability .

Advanced: How to design bioisosteric analogs for SAR studies?

Answer:

  • Core modifications : Replace pyrano ring with dihydrothiopyran (see thieno[2,3-c]pyridine analogs ).
  • Functional groups : Substitute carboxylic acid with esters (e.g., methyl ester ) or amides .
  • Computational tools : Use PubChem’s 3D conformer library to predict binding affinity .

Advanced: What computational methods predict solubility and bioavailability?

Answer:

  • LogP calculation : Use ChemAxon or MarvinSuite (estimated LogP = 1.2 for parent compound).
  • Solubility : COSMO-RS predicts aqueous solubility (~0.5 mg/mL at pH 7.4).
  • ADMET : SwissADME evaluates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

Basic: What safety protocols are mandatory for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Fume hood for powder handling (risk of inhalation ).
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How to troubleshoot low activity in biological assays?

Answer:

  • Purity verification : Re-test via LC-MS to exclude degradation products.
  • Solubility adjustment : Use DMSO/PBS (10:90 v/v) to enhance dissolution .
  • Positive controls : Compare with 6-(4-chlorophenyl) analogs showing confirmed bioactivity .

Advanced: How to validate synthetic intermediates using kinetic studies?

Answer:

  • Reaction monitoring : In situ FTIR tracks carbonyl intermediates (e.g., 1700 cm⁻¹ for carboxylic acid formation).
  • Kinetic modeling : Pseudo-first-order rate constants (k = 0.12 min⁻¹) derived from time-resolved NMR .

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